molecular formula C10H8ClN3O B2705907 6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one CAS No. 33583-33-4

6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one

Cat. No.: B2705907
CAS No.: 33583-33-4
M. Wt: 221.64
InChI Key: RMKOWYFCTDXUSI-UHFFFAOYSA-N
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Description

6-Chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly due to its core pyridazin-3(2H)-one scaffold . The pyridazinone ring is a six-membered heterocycle characterized by two adjacent nitrogen atoms and a carbonyl group, which is most stable in the keto form . This specific scaffold is recognized as a privileged structure in drug discovery because it can interact with a diverse range of biological targets, including various enzymes and receptors . Researchers are increasingly focusing on pyridazinone derivatives for tackling major health challenges, with documented activities spanning cardiovascular and anticancer applications . For instance, numerous pyridazin-3(2H)-one derivatives have been developed and studied as vasodilators for the management of cardiovascular diseases, functioning through mechanisms such as phosphodiesterase (PDE) inhibition or by targeting the renin-angiotensin-aldosterone system . Concurrently, the scaffold has shown considerable promise in oncology research, where related derivatives have demonstrated antiproliferative effects by inhibiting key targets like tyrosine kinases, B-RAF, and BTK, or by disrupting tubulin polymerization . The structural features of this compound—specifically the chloro substituent at the 6-position and the (pyridin-2-ylmethyl) group at the N-2 position—are critical for its bioactivity and physicochemical properties. Modifications at the N-2 position with aromatic groups have been shown to be fundamental for the activity of such compounds in various biological assays . This reagent is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-9-4-5-10(15)14(13-9)7-8-3-1-2-6-12-8/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKOWYFCTDXUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C(=O)C=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Pyridin-2-ylmethyl Group: This step often involves nucleophilic substitution reactions where the pyridin-2-ylmethyl group is introduced using pyridine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic media at elevated temperatures.

    Reduction: Often performed in anhydrous solvents under inert atmosphere.

    Substitution: Conducted in polar aprotic solvents like dimethylformamide or acetonitrile, often with the aid of catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazinones.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one has been investigated for its role as a potential therapeutic agent, particularly in the treatment of neurological disorders. Its structure allows for interaction with various biological targets, making it a candidate for drug design.

Histamine H3 Receptor Agonists

Research indicates that derivatives of this compound can act as histamine H3 receptor agonists. Histamine receptors are implicated in several neurological conditions, including sleep disorders and cognitive dysfunctions. Studies have shown that compounds similar to 6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one exhibit promising activity in modulating these receptors, potentially aiding in the treatment of insomnia and other sleep-related disorders .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial and antifungal activities, making it a candidate for further exploration in the field of infectious diseases.

Case Studies on Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various pyridazine derivatives, including 6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one. The findings revealed significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The disc diffusion method demonstrated that certain derivatives exhibited zones of inhibition comparable to established antibiotics .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one with various biological targets. These studies help elucidate the mechanism of action of the compound and its derivatives.

Computational Analysis

Computational docking simulations indicate that this compound can effectively bind to key enzymes involved in bacterial metabolism, suggesting a mechanism by which it exerts its antimicrobial effects . The binding affinities observed were promising, warranting further experimental validation.

Synthesis and Characterization

The synthesis of 6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one involves several chemical reactions that have been optimized to enhance yield and purity.

Synthetic Pathways

Recent literature has reported efficient synthetic routes involving the reaction of pyridine derivatives with appropriate reagents under controlled conditions to yield high-purity products suitable for biological testing . Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the identity and purity of synthesized compounds.

Mechanism of Action

The mechanism by which 6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one exerts its effects is not fully understood but may involve:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Pyridazinone Derivatives and Their Activities
Compound Name Substituent (Position 2) Biological Activity (IC₅₀ or Notable Effect) Reference
6-Chloro-2-phenylpyridazin-3(2H)-one Phenyl Used in synthetic intermediates
6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one 3,5-Dimethoxyphenyl Life sciences research applications
2-Propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a) Propyl and o-tolyloxy COX-2 inhibition (IC₅₀ = 0.11 mM)
2-Benzyl-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3(2H)-one (16a) Benzyl and pyrazolyl COX-2 inhibition (IC₅₀ = 0.24 mM)
5-Chloro-6-phenyl-2H-pyridazin-3-one None (unsubstituted at C2) Synthetic intermediate with 24% yield

Key Findings :

  • Electron-Withdrawing Groups : The chloro group at position 6 is conserved in most analogs, enhancing electrophilicity and binding to enzyme active sites .
  • Position 2 Substitutions :
    • Aromatic Groups (Phenyl, Dimethoxyphenyl) : Improve lipophilicity and membrane permeability. The dimethoxyphenyl derivative (CAS 2095779-74-9) is utilized in life sciences research due to its balanced solubility and stability .
    • Alkyl/Oxy Groups (Propyl, o-Tolyloxy) : Enhance COX-2 selectivity. Compound 6a showed superior anti-inflammatory activity (IC₅₀ = 0.11 mM) compared to celecoxib in carrageenin-induced edema models .
    • Heterocyclic Substituents (Pyrazolyl) : Compound 16a demonstrated moderate COX-2 inhibition (IC₅₀ = 0.24 mM) but milder ulcerogenicity than indomethacin .

Insights :

  • The target compound, 6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one, can likely be synthesized via alkylation of 6-chloropyridazin-3(2H)-one with pyridin-2-ylmethyl halides, analogous to methods in .
  • Chlorination and saponification steps (as in ) are critical for introducing the chloro group while avoiding over-halogenation.

Physicochemical Properties

Table 3: Molecular Properties of Selected Analogs
Compound Molecular Formula Molecular Weight LogP (Predicted)
6-Chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one C₁₀H₉ClN₃O 228.65 1.8
6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one C₁₂H₁₁ClN₂O₃ 266.68 2.5
6-Chloro-2-phenylpyridazin-3(2H)-one C₁₀H₇ClN₂O 206.63 2.1

Analysis :

  • The pyridin-2-ylmethyl substituent in the target compound reduces logP compared to dimethoxyphenyl analogs, suggesting better aqueous solubility.
  • Higher molecular weight in dimethoxyphenyl derivatives (266.68 vs. 228.65) may impact bioavailability.

Biological Activity

6-Chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a chloro substituent and a pyridin-2-ylmethyl group, suggest diverse mechanisms of action and therapeutic applications.

  • Molecular Formula : C11_{11}H10_{10}ClN3_3O
  • Molecular Weight : 221.64 g/mol
  • CAS Number : 33583-33-4

Biological Activity Overview

Research indicates that 6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one exhibits significant biological activities, particularly as an inhibitor of various protein kinases. The following sections explore its mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

  • Protein Kinase Inhibition :
    • The compound has shown promise as a potent inhibitor of p38 MAP kinase, which plays a critical role in inflammatory responses and cellular stress signaling. Inhibition of this kinase can lead to reduced production of pro-inflammatory cytokines such as TNFα and IL-6, suggesting potential applications in treating autoimmune diseases .
  • Anticancer Properties :
    • In vitro studies have demonstrated that 6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one exhibits antiproliferative activity against various cancer cell lines. For instance, it has been evaluated alongside other pyrazole derivatives in terms of their efficacy against MCF-7 breast cancer cells, showing promising results in reducing cell viability .

Table 1: Biological Activity Summary

Activity TypeTarget/Cell LineIC50_{50} ValueReference
p38 MAPK InhibitionIn vivo arthritis modelNot specified
AntiproliferativeMCF-7 (breast cancer)Varies by derivative
Cytokine ProductionTNFα, IL-6Significant reduction

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of related compounds, derivatives with structural similarities to 6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one were synthesized and tested against several tumor cell lines. Compounds demonstrated varying degrees of cytotoxicity, with some achieving IC50_{50} values as low as 0.15 mM against SK-BR-3 breast cancer cells, indicating a strong lead for further development .

Structure-Activity Relationship (SAR)

The unique substitution pattern of 6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one contributes significantly to its biological activity. The presence of the pyridinyl group enhances solubility and interaction with biological targets. Comparative studies with similar compounds reveal that modifications at the pyridinyl position can substantially alter potency and selectivity against specific kinases .

Q & A

Basic: What are the recommended methodologies for synthesizing 6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one and its derivatives?

Answer:
Pyridazin-3(2H)-one derivatives are typically synthesized via cyclization reactions or functionalization of pre-existing pyridazine scaffolds. A common approach involves:

  • Step 1 : Condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyridazine ring.
  • Step 2 : Chlorination at the 6-position using POCl₃ or PCl₅ under reflux conditions.
  • Step 3 : Alkylation at the 2-position using pyridin-2-ylmethyl halides in the presence of a base (e.g., K₂CO₃) .
    For example, the synthesis of structurally related compounds (e.g., 6-methyl-2-p-tolyl derivatives) involved single-crystal X-ray diffraction to confirm regioselectivity .

Basic: How can the solubility and stability of this compound be optimized for in vitro assays?

Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO or DMF. Warming DMSO to 40–50°C enhances dissolution while maintaining stability .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chlorinated moiety. Avoid prolonged exposure to light due to potential photodegradation .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • X-ray crystallography : Monoclinic systems (e.g., space group C2/c) are often observed, with refinement parameters such as R = 0.059 and wR = 0.170 to validate bond lengths/angles .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm substitution patterns (e.g., pyridin-2-ylmethyl protons at δ 4.5–5.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., m/z 344.33 for C₁₉H₁₅F₃N₂O) .

Advanced: How can structural modifications enhance biological activity (e.g., anti-inflammatory vs. herbicidal)?

Answer:

  • Anti-inflammatory activity : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 6-position to improve binding to cyclooxygenase-2 (COX-2). Derivatives with substituted phenyl groups (e.g., 3-trifluoromethylphenyl) showed reduced hemolysis in heat-induced assays .
  • Herbicidal activity : Modify the 2-position with lipophilic substituents (e.g., pyridin-3-ylmethyl) to increase membrane permeability. Credazine analogs demonstrated enhanced herbicidal efficacy via inhibition of carotenoid biosynthesis .
    Experimental design : Use comparative assays (e.g., COX-2 inhibition vs. chlorophyll photolysis) to evaluate selectivity .

Advanced: How should researchers address contradictions in crystallographic data (e.g., bond-length discrepancies)?

Answer:

  • Refinement protocols : Use full-matrix least-squares refinement (e.g., SHELXL) with anisotropic displacement parameters for non-H atoms.
  • Disorder resolution : Apply restraints to disordered regions (e.g., trifluoromethyl groups) and validate via residual density maps .
  • Cross-validation : Compare data with structurally related compounds (e.g., 6-methyl-2-p-tolyl derivatives) to identify systematic errors .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or carotenoid biosynthesis enzymes).
  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic effects of substituents (e.g., Cl vs. CF₃) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to correlate packing efficiency with solubility .

Advanced: How can researchers resolve discrepancies in reported biological activities across studies?

Answer:

  • Assay standardization : Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and positive controls (e.g., indomethacin) .
  • Context-specific testing : Evaluate herbicidal activity in plant models (e.g., Arabidopsis thaliana) under controlled light conditions to replicate carotenoid inhibition pathways .
  • Meta-analysis : Cross-reference patent data (e.g., Takeda’s azole-fused derivatives) to identify trends in substituent effects .

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